molecular formula C17H21NO3 B5075847 N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No.: B5075847
M. Wt: 287.35 g/mol
InChI Key: VZCJAHACBZJAIQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)tricyclo[3210~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the tricyclo[3.2.1.0~2,4~]octane core, which can be achieved through a Diels-Alder reaction. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the introduction of the methoxy groups through methylation reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide: Unique due to its tricyclic structure and specific functional groups.

    N-(2,5-dimethoxyphenyl)cyclohexane-3-carboxamide: Similar but lacks the tricyclic core, resulting in different chemical properties.

    N-(2,5-dimethoxyphenyl)benzamide: Contains a benzene ring instead of the tricyclic structure, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its tricyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-11-5-6-13(21-2)12(8-11)18-17(19)16-14-9-3-4-10(7-9)15(14)16/h5-6,8-10,14-16H,3-4,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCJAHACBZJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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